molecular formula C5H5F3O B1365774 1,1,1-trifluoropent-4-yn-2-ol

1,1,1-trifluoropent-4-yn-2-ol

Cat. No.: B1365774
M. Wt: 138.09 g/mol
InChI Key: AXKNZQYVSJHTGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1,1-Trifluoropent-4-yn-2-ol is an organic compound with the molecular formula C5H5F3O. This compound is characterized by the presence of a trifluoromethyl group and an alkyne group, making it a valuable building block in organic synthesis. Its unique structure imparts distinct chemical properties that are exploited in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1,1-Trifluoropent-4-yn-2-ol can be synthesized through several methods. One common approach involves the reaction of 1,1,1-trifluoroprop-2-yne with formaldehyde in the presence of a base. This reaction typically occurs under mild conditions and yields the desired product with high efficiency.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 1,1,1-Trifluoropent-4-yn-2-ol undergoes a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the alkyne group.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).

Major Products Formed:

    Oxidation: Formation of trifluoromethyl ketones or carboxylic acids.

    Reduction: Formation of trifluoromethyl alkenes or alkanes.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,1,1-Trifluoropent-4-yn-2-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it a valuable tool in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It is explored for its potential use in drug development, particularly in the design of enzyme inhibitors and other therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism by which 1,1,1-trifluoropent-4-yn-2-ol exerts its effects is largely dependent on its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects. The alkyne group can also participate in click chemistry reactions, facilitating the formation of covalent bonds with target molecules.

Comparison with Similar Compounds

1,1,1-Trifluoropent-4-yn-2-ol can be compared with other trifluoromethylated compounds, such as:

    1,1,1-Trifluoroprop-2-yne: Similar in structure but lacks the hydroxyl group, making it less versatile in certain reactions.

    1,1,1-Trifluorobut-2-yn-1-ol: Another similar compound with a different carbon chain length, affecting its reactivity and applications.

    1,1,1-Trifluoropent-4-en-2-ol: Contains a double bond instead of a triple bond, leading to different chemical properties and reactivity.

The uniqueness of this compound lies in its combination of a trifluoromethyl group and an alkyne group, providing a versatile platform for various chemical transformations and applications.

Properties

Molecular Formula

C5H5F3O

Molecular Weight

138.09 g/mol

IUPAC Name

1,1,1-trifluoropent-4-yn-2-ol

InChI

InChI=1S/C5H5F3O/c1-2-3-4(9)5(6,7)8/h1,4,9H,3H2

InChI Key

AXKNZQYVSJHTGO-UHFFFAOYSA-N

Canonical SMILES

C#CCC(C(F)(F)F)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a mixture of propargyl bromide (3.46 g, 29 mmol), zinc powder (2.3 g, 0.035 gram-atom) in tetrahydrofuran (60 ml), trifluoroacetaldehyde (1.9 g, 19 mmol) was added under bubbling. An hour later, the reaction mixture was poured into aqueous 2% HCl solution for a similar treatment to the one used in the above Examples. Distillation gave 1,1,1-trifluoro-4-pentyne-2-ol (b.p.: 95°-96° C.) at a yield of 65%. The above product gave the following analytical data:
Quantity
3.46 g
Type
reactant
Reaction Step One
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
2.3 g
Type
catalyst
Reaction Step One

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